3-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
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Overview
Description
3-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a combination of triazine, phenyl, piperidine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactionsThe final step involves the coupling of the triazine derivative with furan-2-carboxylate under specific reaction conditions such as controlled temperature and pH .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL FURAN-2-CARBOXYLATE undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be facilitated by specific reducing agents under controlled conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine and phenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include water radical cations for oxidation, hydrogen gas or metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under ambient conditions or with mild heating to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include quaternary ammonium cations, reduced derivatives of the compound, and substituted triazine or phenyl derivatives. These products are often characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Scientific Research Applications
3-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL FURAN-2-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have a similar aromatic structure but differ in their functional groups and reactivity.
Heparinoids: Structurally similar to heparin, these compounds share some functional similarities but have different biological activities.
Uniqueness
3-[(E)-{2-[4-(PHENYLAMINO)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL FURAN-2-CARBOXYLATE is unique due to its combination of triazine, phenyl, piperidine, and furan moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C26H25N7O3 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
[3-[(E)-[(4-anilino-6-piperidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C26H25N7O3/c34-23(22-13-8-16-35-22)36-21-12-7-9-19(17-21)18-27-32-25-29-24(28-20-10-3-1-4-11-20)30-26(31-25)33-14-5-2-6-15-33/h1,3-4,7-13,16-18H,2,5-6,14-15H2,(H2,28,29,30,31,32)/b27-18+ |
InChI Key |
BPSWHJXYVTYCME-OVVQPSECSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC=CO4)NC5=CC=CC=C5 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OC(=O)C4=CC=CO4)NC5=CC=CC=C5 |
Origin of Product |
United States |
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